1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one
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Overview
Description
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to thiophene rings, which are further connected by a penta-1,4-dien-3-one linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethoxy-substituted derivatives.
Scientific Research Applications
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of endoplasmic reticulum stress pathways and subsequent activation of caspase cascades . The methoxy groups play a crucial role in facilitating these interactions and enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: A similar compound with methoxyphenyl groups but without the thiophene rings.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with different functional groups.
Uniqueness
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is unique due to the presence of both methoxyphenyl and thiophene groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
61148-51-4 |
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Molecular Formula |
C27H22O3S2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,5-bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C27H22O3S2/c1-29-22-9-3-19(4-10-22)26-17-15-24(31-26)13-7-21(28)8-14-25-16-18-27(32-25)20-5-11-23(30-2)12-6-20/h3-18H,1-2H3 |
InChI Key |
PFOAXDVBJGEEDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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